N-({[3,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide
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Overview
Description
N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a bipyridine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method begins with the preparation of the bipyridine derivative, which is then coupled with benzamide through a series of condensation reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine, with reactions carried out at elevated temperatures (e.g., 65°C) for extended periods (e.g., 24 hours) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, can be integrated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and as a probe for studying cellular processes.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The bipyridine moiety can also chelate metal ions, which can be crucial for its activity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-benzimidazol-2yl benzamide
Uniqueness
Compared to these similar compounds, N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide stands out due to its bipyridine moiety, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .
Properties
IUPAC Name |
N-[2-oxo-2-[(5-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-11-15-9-18(13-22-10-15)17-7-4-8-21-12-17/h1-10,12-13H,11,14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGCSSSHRWQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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